molecular formula C19H22N4O5 B4670934 ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

Cat. No. B4670934
M. Wt: 386.4 g/mol
InChI Key: QAXZVJUATMQWSF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C19H22N4O5 . It has an average mass of 386.402 Da and a monoisotopic mass of 386.159027 Da .


Molecular Structure Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of similar compounds have been investigated using density functional theory . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization within the molecule .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 524.0±60.0 °C at 760 mmHg, and a flash point of 270.7±32.9 °C . It has 9 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its polar surface area is 93 Å^2 .

Scientific Research Applications

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Researchers have performed density functional theory (DFT) calculations, vibrational spectral analysis, and molecular docking studies. Key findings include:

Anticancer Applications

While not directly studied for anticancer properties, related compounds with benzodioxole moieties have shown promise. For instance:

Other Potential Uses

Although specific studies on our compound are limited, we can explore related structures:

properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-2-26-18(25)14-10-20-19(21-17(14)24)23-7-5-22(6-8-23)11-13-3-4-15-16(9-13)28-12-27-15/h3-4,9-10H,2,5-8,11-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXZVJUATMQWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate
Reactant of Route 5
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

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